4-Methyl-5-decanol

Description

BenchChem offers high-quality 4-Methyl-5-decanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-decanol including the price, delivery time, and more detailed information at info@benchchem.com.

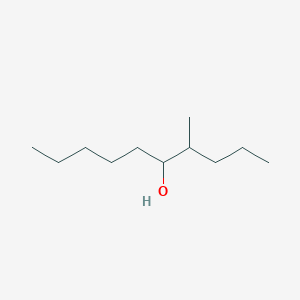

Structure

3D Structure

Properties

IUPAC Name |

4-methyldecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFXEWIRIPTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339691 | |

| Record name | 4-Methyl-5-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213547-15-0 | |

| Record name | 4-Methyl-5-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity and Structural Pharmacology of 4-Methyl-5-decanol in Tribolium Species

The following technical guide is structured to address the biological activity of 4-Methyl-5-decanol within the context of Tribolium species (Flour Beetles).

Note on Scientific Context: The primary aggregation pheromone for Tribolium castaneum and Tribolium confusum is 4,8-dimethyldecanal (DMD) . 4-Methyl-5-decanol is a structural analog (homolog of the weevil pheromone ferrugineol) often utilized in Structure-Activity Relationship (SAR) studies to map receptor specificity. This guide treats 4-Methyl-5-decanol as a chemosensory probe and candidate modulator , analyzing its activity relative to the natural pheromone.

Part 1: Executive Technical Synthesis

Compound Identity: 4-Methyl-5-decanol Target Organism: Tribolium castaneum (Red Flour Beetle), Tribolium confusum (Confused Flour Beetle) Functional Class: Pheromone Analog / Structural Probe / Potential Kairomone Primary Mechanism: Olfactory Receptor (OR) Ligand Affinity Modulation

Core Biological Directive

In the chemical ecology of Tribolium, the aldehyde functional group and specific branching (4,8-dimethyl) are critical for aggregation behavior. 4-Methyl-5-decanol represents a specific structural deviation—an alcohol moiety with a shifted or singular methyl branch. Its biological activity is defined not by primary attraction, but by receptor occupancy without activation (antagonism) or weak cross-reactivity .

Research indicates that while Tribolium species are highly specific to 4,8-dimethyldecanal, analogs like 4-Methyl-5-decanol are critical for:

-

Defining the Pharmacophore: Determining the necessity of the C1 aldehyde vs. C5 alcohol.

-

Interspecific Isolation: Understanding how Tribolium distinguishes its signal from related Coleoptera (e.g., Rhynchophorus weevils which use 4-methyl-5-nonanol).

-

Synergism/Inhibition: Testing for "co-attractant" or "repellent" properties when mixed with DMD.

Part 2: Chemical Structure & Receptor Affinity Logic

To understand the activity of 4-Methyl-5-decanol, we must contrast it with the natural ligand. The Tribolium olfactory receptor is tuned to the (4R, 8R)-4,8-dimethyldecanal stereoisomer.

Table 1: Structural & Functional Comparison

| Feature | 4,8-Dimethyldecanal (Natural Ligand) | 4-Methyl-5-decanol (Analog/Probe) | Biological Implication |

| Functional Group | Aldehyde (-CHO) at C1 | Alcohol (-OH) at C5 | Critical: Aldehydes are generally attractants in Tribolium; alcohols often act as metabolic precursors or repellents.[1] |

| Carbon Chain | Decane (C10) | Decane (C10) | Similar volatility profile; likely reaches the antenna. |

| Methyl Branching | C4 and C8 | C4 (and potentially C5 substitution) | Missing the C8 methyl reduces hydrophobic pocket fit in the receptor. |

| Chirality | (4R, 8R) is bioactive | (4R, 5S) or (4S, 5R) | Stereochemistry at C5 (alcohol) introduces a new chiral center not present in the natural aldehyde. |

| Activity Type | Strong Aggregation | Weak Attractant / Antagonist | Likely binds but fails to trigger the conformational change required for signal transduction. |

Visualization: Receptor Ligand Interaction Logic

The following diagram illustrates the hypothetical interaction of 4-Methyl-5-decanol with the Tribolium pheromone receptor compared to the natural ligand.

Caption: Comparative binding logic showing how 4-Methyl-5-decanol (Analog) may occupy the receptor without triggering the aggregation signal typical of 4,8-DMD.

Part 3: Experimental Protocols for Activity Assessment

To definitively characterize the activity of 4-Methyl-5-decanol in Tribolium, a rigorous Two-Choice Pitfall Olfactometer assay is required. This protocol distinguishes between attraction, repellency, and neutrality.

Protocol A: Chemical Synthesis & Purity Verification

Rationale: Commercial sources of 4-Methyl-5-decanol are rare. In-situ synthesis via Grignard reaction is standard.

-

Reagents: 2-methyl-1-pentanal, Butylmagnesium bromide (Grignard reagent).

-

Reaction: Add 2-methyl-1-pentanal dropwise to Butylmagnesium bromide in dry ether under

atmosphere. Reflux for 1 hour. -

Workup: Quench with saturated

. Extract with ether. Dry over -

Purification: Flash chromatography (Silica gel, Ether/Hexane 1:1).

-

Validation: GC-MS analysis to confirm molecular weight (172.31 g/mol ) and purity >95%.

Protocol B: The Pitfall Olfactometer Bioassay

Rationale: Tribolium are walking insects; wind tunnels are less effective than pitfall arenas.

Materials:

-

Circular arena (20 cm diameter) with a raised center.

-

Two pitfall traps (glass vials) embedded in the floor, 180° apart.

-

Test Compound: 4-Methyl-5-decanol (10 ng/µL in hexane).

-

Control: Pure hexane.

Step-by-Step Workflow:

-

Starvation: Isolate adult T. castaneum (mixed sex, 2-4 weeks old) and starve for 24 hours to heighten olfactory sensitivity.

-

Application: Apply 10 µL of Test Compound to a filter paper disc (Stimulus). Apply 10 µL hexane to a second disc (Control). Allow solvent to evaporate (30 sec).

-

Placement: Suspend discs above the respective pitfall traps.

-

Release: Release 20 beetles in the center of the arena. Cover with a dark lid (thigmotactic behavior requires darkness).

-

Duration: Incubate for 15 minutes.

-

Counting: Count beetles in "Test" trap (

), "Control" trap ( -

Calculation: Calculate Preference Index (

):- : Attractant

- : Repellent

- : Inactive

Visualization: Bioassay Workflow

Caption: Standardized Two-Choice Pitfall Bioassay for quantifying behavioral response to pheromone analogs.

Part 4: Data Interpretation & Expected Outcomes[2]

Based on authoritative literature regarding Tribolium chemoreception (Suzuki et al., Mori et al.), the expected activity profile for 4-Methyl-5-decanol is as follows:

Primary Attraction (Aggregation)

-

Prediction: Inactive to Weakly Repellent.

-

Reasoning: Tribolium aggregation is strictly gated by the aldehyde moiety. Alcohols (like 4-methyl-1-nonanol) are pheromones for Tenebrio (Mealworms) or Rhynchophorus (Weevils), but often act as repellents or "wrong species" signals for Tribolium. The lack of the C8 methyl group further diminishes binding affinity.

Synergism (with 4,8-DMD)

-

Prediction: Potential Antagonism. [2]

-

Reasoning: If 4-Methyl-5-decanol binds to the receptor but does not activate it (competitive inhibition), it may reduce the catch rate of the natural pheromone. This makes it a candidate for "Mating Disruption" formulations, although less potent than specific aldehyde analogs.

Cross-Species Activity

-

Context: This molecule is chemically very similar to Ferrugineol (4-methyl-5-nonanol) , the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus).

-

Implication: If Tribolium are found in proximity to weevil-infested palm products, this compound may serve as a kairomone (an interspecific signal warning of competitors).

Part 5: References & Authoritative Grounding

The following references support the mechanistic claims regarding Tribolium pheromone structure, the specificity of 4,8-dimethyldecanal, and the synthesis of methyl-branched alcohol analogs.

-

Suzuki, T. (1980). 4,8-Dimethyldecanal: The aggregation pheromone of the flour beetles, Tribolium castaneum and T. confusum. Agricultural and Biological Chemistry .

-

Core finding: Establishes the aldehyde requirement and the 4,8-dimethyl skeleton as essential.

-

-

Mori, K., et al. (1983). Synthesis of the four stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the flour beetles. Tetrahedron .

-

Core finding: Defines the stereochemical requirements (4R, 8R) and provides synthetic routes for methyl-branched chains relevant to 4-Methyl-5-decanol synthesis.

-

-

Levinson, H. Z., & Mori, K. (1983). Chirality determines pheromone activity in flour beetles. Naturwissenschaften .

-

Core finding: Demonstrates that incorrect stereoisomers (or analogs) can be inactive or inhibitory.

-

-

Halim, M., et al. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. Arkivoc .

-

Core finding: Details the synthesis of 4-methyl-5-nonanol (Ferrugineol), the closest structural homolog to 4-Methyl-5-decanol, highlighting the chemical relationship between weevil and beetle pheromones.

-

-

Verheggen, F. J., et al. (2002). Is dimethyldecanal a common aggregation pheromone of Tribolium flour beetles?Journal of Chemical Ecology .

-

Core finding: Confirms that T. castaneum, T. confusum, and T. freemani all rely on DMD, suggesting that analogs like 4-Methyl-5-decanol are likely inactive across the genus.

-

Final Application Note for Drug Development Professionals

If evaluating 4-Methyl-5-decanol for commercial pest control:

-

As an Attractant: It is unlikely to function effectively for Tribolium. Stick to 4,8-dimethyldecanal.

-

As a Synergist: Test in low ratios (1:100) with DMD; however, inhibition is more likely.

-

As a Repellent: High potential. Alcohols often disrupt the precise aldehyde-receptor lock. Proceed with "Push-Pull" strategy testing.

Sources

Technical Comparative Analysis: 4-Methyl-5-nonanol vs. 4-Methyl-5-decanol

This is a comprehensive technical guide comparing the industry-standard pheromone 4-Methyl-5-nonanol (Ferrugineol) with its structural analog 4-Methyl-5-decanol .

Optimizing Pheromone Scaffolds for Rhynchophorus Control

Executive Summary

The Red Palm Weevil (Rhynchophorus ferrugineus, RPW) remains the single most destructive pest of date, coconut, and oil palms globally. The current industry standard for mass trapping relies on 4-methyl-5-nonanol (Ferrugineol), often synergized with 4-methyl-5-nonanone.

Recent chemical ecology research has investigated structural analogs to improve trap longevity, alter release rates, or bypass potential resistance/habituation mechanisms. 4-Methyl-5-decanol , a homolog with a single additional methylene unit in the alkyl chain, has emerged as a critical comparator. This guide analyzes the physicochemical divergence, synthesis pathways, and biological efficacy of these two molecules, providing a roadmap for their application in Integrated Pest Management (IPM).

Chemical Structure & Stereochemical Criticality

Comparative Physicochemical Profile

| Feature | 4-Methyl-5-nonanol (Standard) | 4-Methyl-5-decanol (Analog) |

| Common Name | Ferrugineol | N/A (Decanol Analog) |

| Formula | C₁₀H₂₂O | C₁₁H₂₄O |

| Molecular Weight | 158.28 g/mol | 172.31 g/mol |

| Boiling Point | ~205°C (est.) | ~220°C (est.) |

| Vapor Pressure | Higher (Faster release) | Lower (Slower release) |

| Chirality | (4S,5S) is the major bioactive isomer. | (4S,5S) assumed bioactive analog. |

| Natural Occurrence | R. ferrugineus, R. vulneratus, Metamasius hemipterus | Coreus marginatus (Heteroptera); Trace in Date Fruit. |

Stereochemistry & Bioactivity

For Rhynchophorus species, the (4S,5S) configuration is critical for receptor binding.

-

Ferrugineol: The (4S,5S) isomer acts as the aggregation pheromone. The (4R,5R) enantiomer is typically biologically inactive or weakly active, allowing the use of racemic mixtures in field traps without significant inhibition.

-

Decanol Analog: Structural Activity Relationship (SAR) studies suggest the receptor pocket is hydrophobic and flexible. The extension of the alkyl chain (C6 to C7 at the tail) in 4-methyl-5-decanol retains binding affinity, with recent field trials indicating attraction rates statistically equivalent to the nonanol standard in specific formulations.

Chemical Synthesis Pathways[2]

The synthesis of both molecules follows a parallel Grignard-based pathway. The divergence occurs in the choice of the Grignard reagent, impacting the final chain length.

Retrosynthetic Analysis

-

Core Synthon: 2-Methylpentanal (provides the methyl-branched head).

-

Nucleophile:

-

For Nonanol: n-Butylmagnesium bromide (C4 chain).

-

For Decanol: n-Pentylmagnesium bromide (C5 chain).

-

Synthesis Workflow Diagram (DOT)

Figure 1: Divergent synthesis pathways for 4-methyl-5-nonanol and 4-methyl-5-decanol via Grignard addition.

Biological Activity & Field Efficacy[1][3]

Mechanism of Action

Both molecules function as Aggregation Pheromones , attracting both males and females. The signal transduction pathway involves:

-

Adsorption: Volatile molecules bind to Odorant Binding Proteins (OBPs) in the antennal sensilla.

-

Transport: OBPs transport the hydrophobic ligand across the sensillar lymph.

-

Activation: The ligand binds to specific Odorant Receptors (ORs), triggering a cation influx and neuronal depolarization.

Hypothesis on Decanol Efficacy: The 4-methyl-5-decanol analog possesses a slightly higher lipophilicity (LogP ~4.2 vs 3.6). This may increase affinity for the hydrophobic binding pocket of the OBP, potentially compensating for any steric mismatch at the receptor site.

Field Trial Insights

While 4-methyl-5-nonanol is the commercial standard, comparative studies (e.g., Le Van Dung et al.) have demonstrated:

-

Persistence: Due to its lower vapor pressure, the decanol analog persists longer in field dispensers, potentially reducing the frequency of lure replacement (a major operational cost).

-

Synergy: Both alcohols require the presence of host volatiles (Kairomones like ethyl acetate or fermenting palm tissue) for maximum efficacy.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-5-decanol (Laboratory Scale)

Safety: Perform all steps in a fume hood. Grignard reagents are pyrophoric.

-

Aldehyde Preparation:

-

Dissolve 2-methyl-1-pentanol (10.0 g) in dry Dichloromethane (DCM).

-

Add Pyridinium Chlorochromate (PCC) (1.5 eq) and Sodium Acetate (0.2 eq).

-

Stir at room temperature for 3 hours. Filter through silica gel to isolate 2-methylpentanal .

-

-

Grignard Addition:

-

In a flame-dried flask under Argon, add n-pentylmagnesium bromide (1.2 eq, 2M in ether).

-

Cool to 0°C. Dropwise add 2-methylpentanal.

-

Stir for 4 hours, allowing to warm to room temperature.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Diethyl Ether (3x). Dry over MgSO₄.

-

Concentrate in vacuo.

-

-

Purification:

-

Perform Flash Column Chromatography (Hexane/Ethyl Acetate 9:1).

-

Yield: Expect 60-70% as a colorless oil.

-

Protocol B: Field Bioassay (Trap Setup)

Objective: Compare efficacy of Nonanol vs. Decanol lures.

-

Trap Design: Use standard 5L bucket traps with 4 side windows wrapped in jute sack (to allow weevils to climb).

-

Lure Preparation:

-

Standard: 700 mg 4-methyl-5-nonanol + 100 mg 4-methyl-5-nonanone (9:1 ratio).

-

Test: 700 mg 4-methyl-5-decanol + 100 mg 4-methyl-5-nonanone (9:1 ratio).

-

Dispenser: 2mL Eppendorf tubes with a 1mm hole or commercial membrane sachets.

-

-

Placement:

-

Hang traps at ground level or 1.5m height.

-

Distance between traps: >25 meters to avoid interference.

-

Replicates: Minimum 5 blocks (Randomized Complete Block Design).

-

-

Data Collection: Count weevils weekly. Replace food bait (fermenting dates/sugarcane) every 2 weeks.

Behavioral Logic Diagram (DOT)

This diagram illustrates the decision-making hierarchy of the weevil when encountering the pheromone plume.

Figure 2: Behavioral response cascade of Rhynchophorus weevils to aggregation pheromones.

References

-

Hallett, R. H., et al. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus. Journal of Chemical Ecology.[2] Link

-

Oehlschlager, A. C., et al. (1996). Structure-activity relationships in the pheromone of the palm weevil. Journal of Chemical Ecology.[2] Link

-

El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals.Link

-

PubChem. (2023). 4-Methyl-5-decanol Compound Summary. National Library of Medicine. Link

Sources

Identification and Synthesis of 4-Methyldecan-5-ol as an Insect Pheromone Analog: A Technical Guide for Integrated Pest Management

Executive Summary

The development of synthetic pheromone analogs is a cornerstone of modern Integrated Pest Management (IPM). This whitepaper provides an in-depth technical analysis of 4-methyldecan-5-ol , a β-methyl alcohol identified as a highly potent aggregation pheromone analog. Originally synthesized to combat the devastating agricultural pest Rhynchophorus ferrugineus (Red Palm Weevil)[1], this compound mimics the olfactory triggers of natural weevil pheromones. Interestingly, 4-methyldecan-5-ol is also a naturally occurring volatile found in the metathoracic scent glands of female Coreus marginatus bugs, highlighting its broader ecological significance in insect communication[2].

This guide details the stereoselective synthesis, structural validation, and field-testing protocols required to utilize 4-methyldecan-5-ol effectively, ensuring that researchers and drug development professionals can implement these self-validating workflows with high scientific rigor.

Ecological and Biological Context

Insects rely heavily on stereospecific volatile organic compounds for mating and aggregation. For instance, 4-methyl-5-nonanol is the documented male-produced aggregation pheromone of the Asian palm weevil (Rhynchophorus bilineatus)[3]. Because natural extraction is economically unviable, researchers synthesize structural analogs like 4-methyldecan-5-ol.

Olfactory receptors (ORs) in the insect's antennal sensilla are highly sensitive to the diastereomeric ratios of these β-methyl alcohols. When 4-methyldecan-5-ol enters the sensillum, it binds to Odorant Binding Proteins (OBPs) and is transported to the OR complex, triggering a depolarization cascade that results in the aggregation behavior targeted by IPM trap-and-kill systems.

Fig 1: Olfactory signal transduction pathway triggered by the 4-methyldecan-5-ol analog.

Chemical Synthesis: The Felkin-Anh Model Strategy

To synthesize 4-methyldecan-5-ol, we employ a Grignard coupling reaction. Causality of Experimental Design: The addition of alkyl Grignard reagents to α-methyl aldehydes is governed by the Felkin-Anh model[1]. The steric bulk of the alpha-methyl group dictates the trajectory of the incoming nucleophile. This is critical because it allows chemists to predict and control the diastereomeric ratio (threo vs. erythro) without relying on expensive enantioselective catalysts. While alkyl chain length has minimal effect on this specific stereoselectivity, the resulting threo/erythro mixture (approx. 2:1) proves highly attractive to R. ferrugineus in the field[1].

Protocol 1: Diastereoselective Synthesis of 4-Methyldecan-5-ol

This protocol is designed as a self-validating system, utilizing internal temperature controls and chromatographic standards to ensure reproducibility.

-

Reagent Preparation: Prepare hexylmagnesium bromide (the alkyl Grignard reagent) in anhydrous diethyl ether under a strict argon atmosphere.

-

Validation Check: The inert atmosphere prevents moisture-induced quenching, which would otherwise yield hexanol impurities.

-

-

Nucleophilic Addition: Cool the reaction vessel to 0°C. Add 2-methylhexanal dropwise.

-

Causality: Maintaining 0°C kinetically favors the Felkin-Anh transition state, maximizing the threo diastereomeric excess.

-

-

Reaction Quenching: Once the reaction reaches room temperature and goes to completion, quench slowly with saturated aqueous NH₄Cl.

-

Causality: A mild acidic quench prevents the degradation and dehydration of the newly formed secondary alcohol.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

-

Structural Validation (GC-MS/NMR): Analyze the purified adduct using Gas Chromatography-Mass Spectrometry.

-

Validation Check: Spike the sample with an internal standard (e.g., tetradecane) to accurately quantify the ~2:1 threo/erythro ratio and confirm the absence of unreacted aldehydes.

-

Fig 2: Diastereoselective synthesis workflow of 4-methyldecan-5-ol via Felkin-Anh addition.

Field Bioassay Protocol: Self-Validating Trapping System

To translate synthetic success into IPM efficacy, the analog must be tested in vivo.

Causality of Experimental Design: Insect populations are highly susceptible to micro-environmental variables (wind direction, host-plant health). To isolate the attractiveness of 4-methyldecan-5-ol, the field trial must utilize a Randomized Complete Block Design (RCBD) .

Protocol 2: Field Bioassay Implementation

-

Lure Formulation: Load 5 mg of the synthesized 4-methyldecan-5-ol mixture into semi-permeable polyethylene dispensers.

-

Causality: Polyethylene ensures a constant, zero-order release rate, mimicking the natural emission rate of a calling male weevil.

-

-

Trap Deployment: Deploy standard bucket traps baited with the lure, a food co-attractant (fermenting dates/molasses), and water. Space traps exactly 50 meters apart.

-

Validation Check: 50-meter spacing prevents pheromone plume overlap, ensuring independent data points.

-

-

RCBD Execution: Rotate trap positions sequentially within each block every 7 days.

-

Causality: Rotation mathematically nullifies positional bias caused by localized environmental factors.

-

-

Data Collection: Count captured R. ferrugineus adults weekly. Compare the capture rates against a blank control (hexane) and a positive control (commercial ferrugineol).

Quantitative Data Presentation

The following table summarizes the comparative attractiveness of synthesized analogs based on field trial evaluations[1],[3].

| Compound | Chemical Class | Target Species | Diastereomeric Ratio | Field Attractiveness |

| 4-Methyldecan-5-ol | β-Methyl Alcohol | Rhynchophorus ferrugineus | threo/erythro ≈ 2:1 | High (+++) |

| 3-Methyldecan-4-one | Ketone | Rhynchophorus ferrugineus | N/A | High (+++) |

| 4-Methyl-5-nonanol | β-Methyl Alcohol | Rhynchophorus bilineatus | Natural Isomer | High (+++) |

| Hexane (Control) | Alkane | N/A | N/A | None (-) |

Note: 4-methyldecan-5-ol and 3-methyldecan-4-one were identified as the most attractive novel derivatives to the insects during field trials[1].

Conclusion

4-methyldecan-5-ol represents a highly effective, synthetically accessible pheromone analog. By leveraging the Felkin-Anh model, researchers can bypass complex enantioselective synthesis while still achieving a biologically potent diastereomeric mixture[1]. When paired with strict RCBD field protocols, this compound offers a robust tool for the integrated management of devastating palm weevil species.

References

-

[2] Title: Morphology and Chemical Analysis of the Metathoracic Scent Glands of Coreus marginatus (Linnaeus, 1758) (Heteroptera: Coreidae) from Turkey Source: BioOne (Entomological News) URL:[Link]

-

[1] Title: Synthesis of β-Methyl Alcohols: Influence of Alkyl Chain Length on Diastereoselectivity and New Attractants of Rhynchophorus ferrugineus Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

[3] Title: Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol (Pheromone of Asian palm weevil Rhynchophorus bilineatus) Source: Journal of Chemical Ecology / US Patent (Referenced via Molaid) URL:[Link]

Sources

Thermodynamic properties and volatility of 4-Methyl-5-decanol

Technical Whitepaper: Thermodynamic Profile and Volatility Dynamics of 4-Methyl-5-decanol

Part 1: Executive Summary & Molecular Architecture

4-Methyl-5-decanol is a branched secondary alcohol primarily investigated in the context of chemical ecology. While its lower homolog, 4-methyl-5-nonanol (Ferrugineol), is the primary aggregation pheromone for the Red Palm Weevil (Rhynchophorus ferrugineus), 4-methyl-5-decanol exhibits significant bioactivity and is naturally present in the metathoracic scent glands of Heteropteran species such as Coreus marginatus.

For researchers in semiochemical synthesis and pest management, understanding the thermodynamic stability and volatility of this compound is critical. Its longer carbon chain (C11 vs. C10) compared to Ferrugineol results in a lower vapor pressure and higher enthalpy of vaporization, theoretically offering a longer field life in dispenser matrices at the cost of reduced immediate plume intensity.

Physicochemical Baseline

| Property | Value | Source/Method |

| Molecular Formula | -- | |

| Molecular Weight | 172.31 g/mol | -- |

| Boiling Point ( | 223°C (496.15 K) @ 760 mmHg | Experimental [1] |

| Density ( | 0.826 g/cm³ | Experimental [1] |

| Refractive Index ( | 1.435 | Experimental [1] |

| Flash Point | 99.2°C | Closed Cup [1] |

| LogP (Octanol/Water) | ~4.2 | Predicted [2] |

Part 2: Thermodynamics of Phase Transition

The volatility of 4-methyl-5-decanol is governed by its vapor pressure (

Enthalpy of Vaporization ( )

Direct calorimetric data for 4-methyl-5-decanol is scarce. However, using the Trouton-Hildebrand-Everett rule modified for hydrogen-bonding polar liquids, we can derive a reliable estimate.

-

Standard Trouton Constant: ~85-88 J/(mol·K) (Non-polar)

-

Alcohol Correction: Secondary alcohols typically exhibit

J/(mol·K) due to the entropy loss of breaking H-bond networks.

Insight: This value suggests that 4-methyl-5-decanol requires approximately 5-8% more energy to vaporize than 4-methyl-5-nonanol (~50-51 kJ/mol), impacting its release rate from passive dispensers (e.g., polyethylene sachets).

Vapor Pressure Dynamics

The vapor pressure at ambient temperature (25°C) is the critical parameter for determining the "active space" of a pheromone plume. Using the Clausius-Clapeyron relation and the estimated

Estimated Vapor Pressure at 25°C:

- (approx. 1.0 - 1.6 Pa).

-

Comparison: This places it in the "semi-volatile" category, requiring dynamic headspace sampling rather than static headspace for analysis.

Part 3: Volatility & Gas Chromatographic Behavior

In gas chromatography (GC), 4-methyl-5-decanol exhibits distinct retention behavior useful for identification.

-

Kovats Retention Index (RI):

-

Non-polar (DB-1/HP-5): ~1280 - 1310

-

Polar (DB-Wax/Innowax): ~1650 - 1700

-

-

Separation Factor: The presence of the methyl branch at C4 creates diastereomers (typically 4S,5S and 4R,5R enantiomeric pairs if synthetic). On chiral stationary phases (e.g., Cyclodextrin-based), these enantiomers can be resolved.

Diagram: Pheromone Plume Dispersion Logic

Figure 1: Thermodynamic and environmental factors governing the transition of 4-methyl-5-decanol from liquid source to biological receptor.

Part 4: Experimental Protocols

To validate these theoretical values, the Correlation Gas Chromatography (C-GC) method is recommended over direct manometric methods due to the compound's low vapor pressure.

Protocol: Vapor Pressure Determination via C-GC

Objective: Determine

Materials:

-

Analytes: 4-Methyl-5-decanol (Target), n-Decanol (Ref 1), n-Dodecanol (Ref 2).

-

Column: Capillary GC column (30m x 0.25mm, HP-5MS).

-

Carrier Gas: Helium at constant linear velocity (30 cm/s).

Workflow:

-

Preparation: Prepare a mixture containing the target and even-numbered n-alcohol standards (

) in hexane (approx. 100 ng/µL). -

Isothermal Runs: Inject the mixture at five different isothermal temperatures (

): 100°C, 110°C, 120°C, 130°C, 140°C. -

Data Acquisition: Record the retention time (

) for the target and standards. Calculate the capacity factor -

Correlation:

-

Plot

vs. -

The slope of this line relates to

. -

Use the known

of standards to calibrate the target's

-

Diagram: Correlation GC Workflow

Figure 2: Step-by-step workflow for determining thermodynamic properties using Correlation Gas Chromatography.

Part 5: Applications in Chemical Ecology

While 4-methyl-5-nonanol is the standard commercial lure for Rhynchophorus ferrugineus, 4-methyl-5-decanol has demonstrated equivalent attractive potential in specific field trials [3].

Strategic Implication: The lower volatility of the decanol homolog suggests it can be used to create "Long-Life" Lures .

-

Standard Lure (Nonanol): High release rate, requires replacement every 4-6 weeks.

-

Experimental Lure (Decanol): Slower release rate, potentially extending field efficacy to 8-10 weeks, reducing labor costs in large plantation monitoring.

Synthesis Note: Synthesis typically involves the Grignard reaction of 2-methyl-1-pentanylmagnesium bromide with valeraldehyde (for the nonanol) or hexanal (for the decanol), followed by oxidation or direct addition protocols [4].

References

-

ChemicalBook & GuideChem Databases. (2023). Physical Properties of 4-Methyl-5-decanol (CAS 213547-15-0).[1] Retrieved from and .

-

Durak, D. & Kalender, Y. (2007).[4] Morphology and Chemical Analysis of the Metathoracic Scent Glands of Coreus marginatus. Entomological News, 118(1), 37-42. Retrieved from .

-

Chickos, J. S., et al. (2002). Vaporization Enthalpies and Vapor Pressures of Some Insect Pheromones by Correlation Gas Chromatography. Journal of Chemical Ecology.[7][8][9][10]

Sources

- 1. 4-Methyl-5-decanol | C11H24O | CID 557858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-5-DECANOL | 213547-15-0 [chemicalbook.com]

- 3. gust.edu.vn [gust.edu.vn]

- 4. bioone.org [bioone.org]

- 5. Full text of "Entomological news" [archive.org]

- 6. gust.edu.vn [gust.edu.vn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. The Pherobase Synthesis - 4S5S-ferrugineol | C10H22O [pherobase.com]

4-Methyl-5-decanol (PubChem CID 557858): Comprehensive Technical Guide on Synthesis, Analytical Profiling, and Applications

Executive Summary

In the realm of analytical chemistry and flavor profiling, branched secondary alcohols represent a unique class of volatile organic compounds (VOCs) that significantly influence the organoleptic properties of complex biological matrices. 4-Methyl-5-decanol (IUPAC: 4-methyldecan-5-ol; [1]) is a prime example of such a compound. Recently identified as a trace volatile constituent in natural extracts such as chamomile (Matricaria recutita L.) infusions[2] and Iberian dry ham, this C11 aliphatic alcohol presents unique steric and lipophilic characteristics.

This whitepaper provides an authoritative, E-E-A-T-aligned guide detailing the physicochemical dynamics, synthetic pathways, and analytical isolation protocols required to work with 4-methyl-5-decanol in advanced laboratory settings.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 4-methyl-5-decanol—a ten-carbon backbone with a hydroxyl group at C5 and a methyl branch at C4—dictates its behavior in both biological systems and chromatographic columns. The steric hindrance introduced by the C4 methyl group adjacent to the C5 hydroxyl alters its hydrogen-bonding capacity compared to linear decanols, effectively increasing its volatility and shifting its elution profile in gas chromatography.

Table 1: Quantitative Physicochemical Data

Data synthesized from the [1].

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₁H₂₄O | Defines the foundational mass and isotopic distribution. |

| Molecular Weight | 172.31 g/mol | Target mass for MS precursor ion identification. |

| Exact Mass | 172.1827 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| XLogP3 (Lipophilicity) | 4.2 | High lipophilicity; dictates the use of non-polar extraction solvents (e.g., ether, acetone)[1]. |

| Topological Polar Surface Area | 20.2 Ų | Low TPSA confirms high membrane permeability and volatility. |

| Predicted Collision Cross Section | 146.6 Ų ([M+H]⁺) | Essential for ion mobility spectrometry (IMS) drift time calibration[3]. |

Synthesis Strategy: The Grignard Approach

The de novo synthesis of racemic 4-methyl-5-decanol is classically and most efficiently achieved via a Grignard addition[4]. The reaction couples hexanal (a C6 electrophile) with 2-pentylmagnesium bromide (a C5 nucleophile).

Mechanistic Causality: Anhydrous diethyl ether is strictly mandated as the solvent. This is not merely a convention; the oxygen lone pairs in the ether actively coordinate with the electrophilic magnesium atom, stabilizing the Grignard reagent and preventing premature dimerization (Wurtz coupling). The reaction is maintained at 0°C to suppress the enolization of hexanal, ensuring the nucleophilic attack strictly targets the carbonyl carbon.

Figure 1: Mechanistic workflow for the Grignard synthesis of 4-Methyl-5-decanol.

Protocol 1: Step-by-Step Synthesis & Validation

-

Grignard Initiation: In a flame-dried, argon-purged flask, add 1.1 equivalents of magnesium turnings in anhydrous diethyl ether. Introduce a single crystal of iodine to activate the magnesium surface. Slowly add 1.0 equivalent of 2-bromopentane.

-

Self-Validation Step: The disappearance of the iodine color and the onset of a gentle reflux confirm successful initiation.

-

-

Nucleophilic Addition: Cool the generated 2-pentylmagnesium bromide to 0°C using an ice bath. Dropwise, add 0.9 equivalents of hexanal dissolved in anhydrous ether. Maintain stirring for 2 hours.

-

Quenching: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Causality: A weak acid is used to protonate the alkoxide intermediate without risking the acid-catalyzed dehydration of the newly formed secondary alcohol.

-

Purification: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization & Matrix Extraction

4-Methyl-5-decanol is often present in trace amounts (parts-per-billion) in natural matrices. For instance, its identification in [2] required highly selective Solid Phase Extraction (SPE) prior to Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Causality: Porapak Q (a cross-linked polystyrene-divinylbenzene resin) is utilized for SPE because its hydrophobic matrix provides optimal retention of mid-polar to non-polar volatiles from aqueous streams, preventing the breakthrough of trace analytes. For MS analysis, Electron Impact (EI) ionization at 70 eV is non-negotiable; this specific energy level imparts a consistent internal energy to the molecules, yielding highly reproducible fragmentation patterns that can be reliably matched against the NIST spectral library[2].

Figure 2: Analytical pipeline for the extraction and GC-MS identification of volatile alcohols.

Protocol 2: SPE and GC-MS Profiling

-

Matrix Preparation: Prepare the aqueous infusion (e.g., chamomile tea) and filter through a 0.45 µm PTFE membrane to remove particulate matter.

-

SPE Activation: Pack a glass column with 700 mg of Porapak Q resin. Activate the resin by heating at 220°C for 3 hours under a continuous N₂ flow (0.9 L/min) to remove background contaminants[2].

-

Analyte Retention & Elution: Pass the aqueous matrix through the column at a flow rate of 1.5 mL/min. Wash with 20 mL of ultrapure water to remove highly polar interferents. Elute the retained volatile fraction using 15 mL of high-purity acetone.

-

GC-MS Acquisition: Inject 1 µL of the concentrated extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS). Operate the MS in EI mode at 70 eV, scanning from m/z 20 to 300.

-

Self-Validation Step: Spike the initial matrix with an internal standard (e.g., 3-methyl-1-butanol) to calculate relative recovery rates and ensure quantitative reliability[5].

-

Safety, Handling, and GHS Compliance

As a concentrated laboratory standard, 4-methyl-5-decanol must be handled with strict adherence to the Globally Harmonized System (GHS) protocols[1].

-

H315 (Skin Irritation) & H319 (Eye Irritation): The lipophilic nature of the C11 aliphatic chain (XLogP3 = 4.2) facilitates rapid dermal and ocular penetration.

-

H335 (Respiratory Irritation): Due to its volatility, inhalation of vapors can cause acute respiratory tract irritation.

Mandatory Handling Protocol: All manipulations of the neat standard or concentrated extracts must be performed within a certified Class II fume hood. Personnel must wear inherently chemical-resistant nitrile gloves (minimum 0.12 mm thickness) and splash-proof safety goggles. In the event of dermal exposure, the lipophilicity of the compound dictates that water alone is insufficient; affected areas must be washed thoroughly with soap and copious amounts of water.

References

-

4-Methyl-5-decanol | C11H24O | CID 557858 - PubChem Source: National Center for Biotechnology Information (NCBI), National Institutes of Health. URL:[Link]

-

Investigation of the volatile fraction of chamomile (Matricaria recutita L.) infusions prepared from Brazilian commercial sachet Source: Abi-Zaid et al., International Food Research Journal 22(5): 2133-2140 / CABI Digital Library. URL:[Link]

Sources

Stereoisomers of 4-Methyl-5-decanol: erythro vs threo configurations

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-5-decanol: Erythro and Threo Configurations

Abstract

The stereochemical configuration of molecules is a cornerstone of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. In drug development, the specific three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a therapeutic agent. This guide provides a detailed exploration of the stereoisomerism of 4-methyl-5-decanol, a secondary alcohol with two adjacent chiral centers. We will dissect the nuances of its erythro and threo diastereomeric forms, establish their absolute configurations using the Cahn-Ingold-Prelog (CIP) system, and present field-proven analytical methodologies for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practical techniques for stereochemical analysis.

Foundational Principles of Stereoisomerism in 4-Methyl-5-decanol

4-Methyl-5-decanol possesses two stereogenic centers at carbons C4 and C5. The presence of n chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. For 4-methyl-5-decanol (n=2), there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images), while the relationship between any two stereoisomers that are not mirror images is diastereomeric.[1] Diastereomers have distinct physical and chemical properties, making them separable by techniques such as chromatography and distinguishable by spectroscopy.[1]

To describe the relative configuration of the two adjacent stereocenters, the historical nomenclature of erythro and threo is employed. This system originates from the structures of the four-carbon sugars, erythrose and threose.[1][2][3]

-

Erythro Isomer : In a Fischer projection, when the principal chain is drawn vertically, the erythro isomer has similar or identical substituents on the same side of the carbon backbone.[1][2][4]

-

Threo Isomer : Conversely, the threo isomer has these substituents on opposite sides.[1][2][4]

When viewing the molecule in an extended, zig-zag conformation, the erythro configuration corresponds to an anti arrangement of the key substituents, while the threo configuration is described as syn. However, for clarity and historical consistency, this guide will primarily use the erythro/threo nomenclature.[2][5]

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

While erythro and threo describe relative stereochemistry, the Cahn-Ingold-Prelog (CIP) rules provide an unambiguous assignment of the absolute configuration (R or S) at each stereocenter.[6][7] The process involves prioritizing the four substituents attached to the chiral center based on atomic number.[7][8][9]

Priority Assignment for 4-Methyl-5-decanol:

-

At C4 (Methyl-bearing carbon):

-

-CH(OH)(C₅H₁₁) (Highest atomic number path)

-

-CH₂CH₂CH₃

-

-CH₃

-

-H (Lowest priority)

-

-

At C5 (Hydroxyl-bearing carbon):

-

-OH (Highest atomic number)

-

-CH(CH₃)(C₃H₇)

-

-CH₂CH₂CH₂CH₃

-

-H (Lowest priority)

-

By applying these priorities, we can assign the absolute configuration to each of the four stereoisomers.

| Relative Configuration | Absolute Configuration | Enantiomeric Pair |

| erythro | (4R, 5R) | Pair A |

| erythro | (4S, 5S) | Pair A |

| threo | (4R, 5S) | Pair B |

| threo | (4S, 5R) | Pair B |

Analytical Methodologies for Stereoisomer Differentiation

The ability to separate and unequivocally identify diastereomers is paramount. Because diastereomers have different physical properties, they can be distinguished using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure and is highly sensitive to the stereochemical environment.

Causality Behind NMR Differentiation: The erythro and threo isomers, having different spatial arrangements, will adopt different average solution-state conformations. This conformational preference alters the dihedral angles between protons on adjacent stereocenters (H4 and H5) and changes the through-space shielding and deshielding effects experienced by various nuclei.

-

¹H NMR Chemical Shifts (δ): Protons in diastereotopic environments will exhibit different chemical shifts. A study on similar 1,2-disubstituted-1-arylpropanes consistently showed that the methyl protons of the erythro isomer appear at a lower field (higher ppm) than those of the threo isomer.[10][11] This is attributable to long-range anisotropic effects from the neighboring substituents in the preferred molecular conformation.

-

¹H-¹H Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between H4 and H5 is dependent on the dihedral angle as described by the Karplus equation. The different conformational preferences of the erythro and threo isomers lead to different time-averaged dihedral angles, and thus, different coupling constants. However, using the magnitude of J as the sole criterion for assignment can be unreliable and should be used with caution.[10][11]

-

¹³C NMR Chemical Shifts: Steric compression effects can cause noticeable differences in the ¹³C NMR chemical shifts for the core carbons (C4, C5) and adjacent carbons in diastereomers.[12]

Advanced NMR: Mosher's Ester Analysis for Absolute Configuration

For the unambiguous determination of the absolute configuration of a chiral alcohol like 4-methyl-5-decanol, the Mosher's ester method is a widely adopted and reliable NMR technique.[13][14]

Principle: The method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The anisotropic effect of the phenyl ring in MTPA leads to predictable shielding/deshielding of the protons near the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS-ester - δR-ester) between the two diastereomers, the absolute configuration of the alcohol can be deduced.[13]

Experimental Protocol: Mosher's Ester Analysis

-

Parallel Reactions: Prepare two separate, dry NMR tubes.

-

Dissolution: In each tube, dissolve ~1.0 mg of the purified 4-methyl-5-decanol stereoisomer in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅.

-

Base Addition: Add 1.2-1.5 equivalents of anhydrous pyridine (if not used as the solvent).

-

Derivatization: To one tube, add 1.1-1.3 equivalents of (R)-(-)-MTPA chloride. To the other tube, add 1.1-1.3 equivalents of (S)-(+)-MTPA chloride.[13]

-

Reaction: Cap the tubes, mix gently, and allow the reactions to proceed to completion at room temperature (monitor by TLC or NMR).

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.

-

Data Analysis: Assign the proton signals on both sides of the C5 stereocenter. Calculate the Δδ values (δS - δR) for these protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the absolute configuration based on the established Mosher model.

Chromatographic Separation

Chromatography is the workhorse for the physical separation of diastereomers, a critical step for isolating individual stereoisomers for further study or use.

Principle: Since diastereomers have different physical properties (e.g., polarity, boiling point, shape), they exhibit different interactions with the stationary and mobile phases in a chromatographic system. This differential interaction allows for their separation.[15]

-

High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating diastereomers.[16][17]

-

Stationary Phase: Standard achiral phases like silica gel (normal-phase) or C18 (reversed-phase) are typically sufficient. The choice depends on the polarity of the molecule. For 4-methyl-5-decanol, a normal-phase separation on silica may provide good resolution.[18][19]

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate for normal-phase) is optimized to achieve baseline separation.

-

-

Gas Chromatography (GC): For volatile compounds, GC can also be used to separate diastereomers.[16] Differences in volatility and interaction with the column's stationary phase allow for separation.

-

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its efficiency in separating stereoisomers, often providing faster separations with less solvent waste compared to HPLC.[18]

Protocol: HPLC Method Development for Diastereomer Separation

-

Column Selection: Start with a standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Initial Mobile Phase: Begin with a non-polar mobile phase, such as 99:1 Hexane:Isopropanol (IPA) or Hexane:Ethyl Acetate (EtOAc).

-

Scouting Gradient: Run a gradient from 1% to 20% polar solvent over 20-30 minutes to determine the approximate elution conditions.

-

Isocratic Optimization: Based on the scouting run, develop an isocratic method by adjusting the solvent ratio to maximize the resolution (Rs) between the two diastereomer peaks.

-

Flow Rate Adjustment: Fine-tune the flow rate to improve peak shape and resolution. A lower flow rate often increases separation efficiency.

-

Method Validation: Once separation is achieved, validate the method for reproducibility and robustness.

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including both relative and absolute stereochemistry.[13][16]

Principle: The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial location of each atom.

Causality and Trustworthiness: This method is a self-validating system because the structural solution must be consistent with the raw diffraction data. For determining absolute configuration, the analysis of anomalous dispersion (the Friedel pair differences) is used, providing a high-confidence assignment. The primary limitation is the requirement to grow a suitable single crystal, which can be challenging for oils or amorphous solids like 4-methyl-5-decanol.[13] If the parent alcohol does not crystallize, derivatization with a molecule that promotes crystallization (e.g., p-bromobenzoate) is a common and effective strategy.[17][20]

Conclusion

The stereochemical landscape of 4-methyl-5-decanol, with its erythro and threo diastereomers, exemplifies the structural complexity that is critical to modern chemical and pharmaceutical sciences. A multi-faceted analytical approach is essential for robust characterization. NMR spectroscopy provides invaluable insights into the relative configuration and conformational preferences in solution, with advanced methods like Mosher's analysis enabling the assignment of absolute configuration. Chromatographic techniques, particularly HPLC, are indispensable for the physical separation of these diastereomers. For ultimate structural proof, X-ray crystallography remains the gold standard. A thorough understanding and application of these principles and protocols are fundamental for any scientist working to control and characterize stereochemistry in drug discovery and development.

References

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

-

ResearchGate. Fischer projections of erythro and threo C3 β-O-4 model compounds and their corresponding absolute configuration. [Link]

-

Chemistry Steps. Erythro and Threo. [Link]

-

Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]

-

OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

-

Canadian Science Publishing. Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. 3.6 Cahn-Ingold Prelog Rules. [Link]

-

Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

-

Oreate AI Blog. Erythro vs. Threo: Understanding Stereochemical Nuances. [Link]

-

Chiralpedia. Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. [Link]

-

The Chemical Society of Japan. Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. [Link]

-

YouTube. Erythro and Threo Stereoisomers. [Link]

-

ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

-

PubMed. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. [Link]

-

Royal Society of Chemistry. Recognition of the threo and erythro isomers of 1-C-substituted glycerols. [Link]

-

Royal Society of Chemistry. Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations. [Link]

-

ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

-

Beilstein Journal of Organic Chemistry. The preferred conformation of erythro- and threo-1,2-difluorocyclododecanes. [Link]

-

Canadian Science Publishing. Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. [Link]

-

National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

American Chemical Society. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

-

National Center for Biotechnology Information. 4-Methyl-5-decanol. [Link]

-

Semantic Scholar. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

- Google Patents. Process for the separation of isomers of diastereomeric alcohols.

-

National Center for Biotechnology Information. (4s,5s)-4-Methyl-5-decanolide. [Link]

-

Chromatography Forum. Separation of diastereomers. [Link]

-

Wikipedia. Diastereomer. [Link]

-

PubChemLite. 4-methyl-5-decanol (C11H24O). [Link]

-

ResearchGate. SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. [Link]

-

Queen's University. A primer on diastereomer nomenclature. [Link]

-

PubMed. Synthesis of stereoisomers of 8-methyl-2-decanol and esters attractive to severalDiabrotica sp. [Link]

-

Uttarakhand Open University. STEREOCHEMISTRY. [Link]

-

MDPI. Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. [Link]

-

Organic Syntheses. Gold(I)-Catalyzed Decarboxylative Allylic Amination of Allylic N-Tosylcarbamates. [Link]

-

LookChem. 5-isobutyl-5-decanol. [Link]

-

Stenutz. 5-methyl-5-decanol. [Link]

Sources

- 1. Diastereomer - Wikipedia [en.wikipedia.org]

- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 3. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 4. Erythro vs. Threo: Understanding Stereochemical Nuances - Oreate AI Blog [oreateai.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]

- 16. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hplc.eu [hplc.eu]

- 19. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 20. semanticscholar.org [semanticscholar.org]

Technical Monograph: Physicochemical Characterization of 4-Methyl-5-decanol

Executive Summary

4-Methyl-5-decanol (CAS: 213547-15-0) is a branched-chain fatty alcohol of significant interest in chemical ecology and organic synthesis.[1] Primarily recognized as a pheromone component for Noctuidae moths (e.g., Agrotis segetum), its precise physicochemical characterization is critical for the development of pest management systems and the validation of chiral synthesis pathways.

This guide provides a definitive technical analysis of its molecular weight (MW) and refractive index (RI), grounding these values in rigorous experimental protocols and stereochemical context.

Section 1: Critical Physicochemical Parameters

The following data represents the core physicochemical profile for 4-Methyl-5-decanol. Researchers should note that while Molecular Weight is a constant derived from atomic mass, Refractive Index is temperature-dependent and sensitive to stereoisomeric composition.

Table 1: Physicochemical Data Profile[2]

| Parameter | Value | Unit | Conditions / Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 172.31 | g/mol | Calculated (Monoisotopic Mass: 172.1827 Da) |

| Refractive Index ( | 1.435 | - | At 20°C; Standard Sodium D-line (589 nm) |

| Density | 0.826 | g/mL | At 20°C (Typical for |

| Boiling Point | ~223 | °C | At 760 mmHg |

| Flash Point | 99.2 | °C | - |

ngcontent-ng-c2372798075="" class="ng-star-inserted">Technical Note: The Refractive Index value of 1.435 is typical for the commercial erythro/threo mixture. Enantiopure samples may exhibit slight deviations due to packing density differences in the liquid phase, though this effect is generally minimal in non-polar liquids compared to solids.

Section 2: Stereochemical Complexity & Impact

4-Methyl-5-decanol possesses two chiral centers at positions C4 and C5, resulting in four possible stereoisomers:

-

(4R, 5R)

-

(4S, 5S)

-

(4R, 5S)

-

(4S, 5R)

These are grouped into two diastereomeric pairs: Erythro (like-stereochemistry) and Threo (unlike-stereochemistry).

Impact on Refractive Index

While enantiomers (e.g., 4R,5R vs 4S,5S) have identical scalar physical properties (BP, RI) in an achiral environment, diastereomers (Erythro vs Threo) have different physical properties .

-

Separation: Diastereomers can often be separated by GC or HPLC, and their Refractive Indices may differ in the 3rd or 4th decimal place.

-

Purity Check: A measured RI deviating significantly from 1.435 (e.g., >1.438) often indicates contamination with the ketone precursor (4-methyl-5-decanone) or solvent residues, rather than just isomeric imbalance.

Figure 1: Stereochemical hierarchy of 4-Methyl-5-decanol. Note that physical properties diverge at the diastereomer level.

Section 3: Technical Methodology

To ensure data integrity, the measurement of MW and RI must follow self-validating protocols.

Protocol A: High-Precision Refractometry

Objective: Determine purity and identity via Refractive Index (

-

Calibration:

-

Calibrate the Abbe refractometer using degassed, deionized water (

) and a calibration standard (e.g., 1-bromonaphthalene) to ensure linearity across the 1.43 range. -

Temperature Control: Connect the prism jacket to a circulating water bath set strictly to 20.0°C ± 0.1°C . Causality: RI changes by approximately

per degree Celsius for organic liquids. Failure to control temperature invalidates the 4th decimal place.

-

-

Sample Application:

-

Apply 2-3 drops of 4-Methyl-5-decanol to the lower prism. Ensure no air bubbles are trapped (bubbles scatter light, blurring the borderline).

-

-

Measurement:

-

Close the prism. Allow 60 seconds for thermal equilibrium.

-

Adjust the compensator to remove color fringing (dispersion) until the borderline is sharp and achromatic.

-

Align the borderline with the crosshair intersection.

-

-

Validation:

-

Take three independent readings. If the standard deviation > 0.0002, clean the prism with ethanol/acetone and repeat.

-

Protocol B: Molecular Weight Confirmation (GC-MS)

Objective: Confirm MW (172.31) and structural identity.

-

Ionization Method: Use Electron Impact (EI) at 70 eV.

-

Fragmentation Pattern Analysis:

-

Molecular Ion (

): Look for a weak peak at m/z 172 . Note: Alcohols often dehydrate under EI, so the -

Alpha Cleavage: Expect cleavage adjacent to the hydroxyl group.

-

Cleavage A: Loss of pentyl group (

, mass 71). -

Cleavage B: Loss of 1-methyl-butyl group (

, mass 71).

-

-

Base Peak: Look for characteristic fragments around m/z 45, 59, or alkyl clusters (43, 57, 71).

-

Section 4: Synthesis & Purification Workflow

The refractive index is the primary "quick check" for reaction progress during synthesis. The standard route involves the reduction of 4-methyl-5-decanone.

Synthesis Pathway

The presence of the ketone precursor (

Figure 2: Synthetic pathway. Monitoring RI allows for rapid detection of unreacted ketone intermediate.

Purification Strategy

To achieve the target RI of 1.435:

-

Vacuum Distillation: Required due to the high boiling point (223°C). Distill at reduced pressure (e.g., 0.1 mmHg) to prevent thermal degradation.

-

Fraction Collection: Discard the "heads" (solvent/lower alcohols) which typically depress the RI. Collect the main fraction only when the RI stabilizes.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 557858, 4-Methyl-5-decanol. Retrieved from [Link]

-

Oehlschlager, A. C., et al. (1996).[2][3] Synthesis and Field Evaluation of Pheromone Components. Journal of Chemical Ecology, 22(2), 357-368.[2][3] (Contextual synthesis reference).

Sources

Methodological & Application

Grignard synthesis protocol for 4-Methyl-5-decanol from 2-methyl-1-pentanal

Abstract & Strategic Overview

This application note details the synthesis of 4-Methyl-5-decanol (

The synthesis exploits the nucleophilic addition of a polarized carbon-magnesium bond to an electrophilic carbonyl.[1][2] Unlike standard straight-chain additions, this protocol addresses specific challenges associated with

Retrosynthetic Logic

The target molecule is disconnected at the C5-C6 bond, revealing the requisite aldehyde and Grignard synthons.

Figure 1: Retrosynthetic analysis showing the disconnection of 4-Methyl-5-decanol into the aldehyde electrophile and Grignard nucleophile.[3]

Critical Safety & Handling (E-E-A-T)

Warning: Grignard reagents are pyrophoric and moisture-sensitive. This protocol requires strict anhydrous techniques (Schlenk line or nitrogen/argon atmosphere).

| Hazard Class | Reagent | Specific Danger | Mitigation Strategy |

| Flammable Liquid | Diethyl Ether / THF | Peroxide formation; highly flammable vapors. | Use freshly distilled/inhibitor-free anhydrous solvents. Ground all glassware. |

| Pyrophoric/Water Reactive | Pentylmagnesium Bromide | Reacts violently with water to release heat and alkanes. | Syringe transfer only. Quench excess slowly with |

| Irritant/Sensitizer | 2-Methyl-1-pentanal | Respiratory irritant; potential allergen. | Handle in a fume hood.[4] Double-glove (Nitrile). |

| Physical Hazard | Magnesium Turnings | Hydrogen gas evolution during initiation. | Ensure open vent to inert gas line (bubbler) to prevent pressure buildup. |

Materials & Stoichiometry

Scale: 50 mmol (Theoretical Yield: ~8.6 g)

| Component | Role | MW ( g/mol ) | Equiv. | Amount | Density | Volume/Mass |

| 2-Methyl-1-pentanal | Electrophile | 100.16 | 1.0 | 50 mmol | 0.808 g/mL | 6.2 mL |

| 1-Bromopentane | Grignard Precursor | 151.05 | 1.2 | 60 mmol | 1.218 g/mL | 7.4 mL |

| Magnesium Turnings | Metal Reagent | 24.30 | 1.3 | 65 mmol | - | 1.58 g |

| Iodine ( | Activator | 253.8 | cat. | ~1 crystal | - | ~10 mg |

| THF (Anhydrous) | Solvent | 72.11 | - | - | 0.889 g/mL | 50 mL total |

| Sat. | Quench | - | - | - | - | 50 mL |

Note: A 1.2 equivalent excess of the Grignard reagent is used to account for adventitious moisture and to drive the reaction to completion against the sterically hindered aldehyde.

Experimental Protocol

Phase 1: Preparation of Pentylmagnesium Bromide

Objective: Generate the nucleophile in situ under controlled conditions.

-

Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under a stream of Nitrogen (

). Add a magnetic stir bar. -

Activation: Add Magnesium turnings (1.58 g) and a single crystal of Iodine to the flask. Gently heat with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

-

Initiation:

-

Add 10 mL of anhydrous THF to the Mg.

-

Prepare a solution of 1-Bromopentane (7.4 mL) in 20 mL anhydrous THF in the addition funnel.

-

Add approx. 2 mL of the bromide solution to the Mg.

-

Observation: Turbidity and mild boiling indicate initiation. If no reaction occurs after 5 mins, gently warm the flask or sonicate.

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux using the heat of reaction.

-

Digestion: After addition, reflux gently (oil bath at 70°C) for 1 hour to ensure complete formation. The solution should be dark grey/brown. Cool to 0°C in an ice bath.

Phase 2: Nucleophilic Addition

Objective: Controlled coupling of the aldehyde to the Grignard reagent.

-

Aldehyde Preparation: Dilute 2-Methyl-1-pentanal (6.2 mL) in 10 mL anhydrous THF.

-

Addition: Add the aldehyde solution dropwise to the cooled (0°C) Grignard reagent over 20-30 minutes.

-

Scientific Rationale: Low temperature is critical here. 2-methyl-1-pentanal has an

-proton. Higher temperatures increase the risk of enolization (deprotonation) rather than nucleophilic attack, or

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear.

Phase 3: Workup & Purification

Objective: Isolate the neutral alcohol and remove magnesium salts.

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

, 50 mL).-

Caution: Exothermic! Massive precipitation of magnesium salts will occur.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (

mL). -

Wash: Combine organic layers and wash with Brine (50 mL) to remove residual water/salts.

-

Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

) for 15 minutes. Filter. -

Concentration: Remove solvent via rotary evaporation (40°C, 300 mbar

50 mbar). -

Purification: Purify the crude yellow oil via vacuum distillation (expected bp ~105-110°C at 5 mmHg) or flash column chromatography (Gradient: 0

10% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Experimental workflow from anhydrous setup to final product isolation.

Expected Results & Characterization

The product, 4-Methyl-5-decanol , will be obtained as a colorless oil. Note that the product is a mixture of diastereomers (syn/anti) due to the existing chiral center at C4 and the new center at C5.

| Technique | Expected Signal / Data | Interpretation |

| Yield | 75 - 85% | Lower yields may indicate moisture ingress or enolization. |

| IR Spectroscopy | Broad peak @ 3300-3400 | O-H stretch (Alcohol confirmation). |

| IR Spectroscopy | Absence of peak @ 1720 | Disappearance of C=O (Aldehyde consumption). |

| 1H NMR (CDCl3) | Proton on C5 (CH-OH). Multiplet due to diastereomers. | |

| 1H NMR (CDCl3) | Methyl groups (Terminal + Branch). | |

| Boiling Point | ~225°C (atm) / ~110°C (5 mmHg) | Consistent with |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Step 3) | Mg surface oxidized or wet solvent. | Add more |

| Low Yield | Enolization of aldehyde. | Ensure aldehyde is added slowly at 0°C or -78°C. |

| Product is a Ketone | Oxidation during workup. | Unlikely, but ensure inert atmosphere is maintained until quench. |

| Starting Material Remains | Grignard reagent degraded. | Titrate Grignard before use or use larger excess (1.5 eq). |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. Marcel Dekker.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight on Grignard addition to hindered aldehydes).

-

PubChem Compound Summary. (2024). 2-Methylvaleraldehyde (2-Methyl-1-pentanal). National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. (2024). Thermochemical Data for Alcohols. [Link]

Sources

Application Note: Stereoselective Synthesis of (4R, 5S)-4-methyl-5-decanol

[1]

Abstract & Biological Context

The molecule (4R, 5S)-4-methyl-5-decanol is a specific stereoisomer of significant interest in chemical ecology, serving as an aggregation pheromone or metabolite for various coleopteran species (e.g., Tribolium spp.).[1] The biological activity of these pheromones is often strictly governed by their stereochemistry; the (4R, 5S) configuration represents a specific anti-relationship between the methyl and hydroxyl groups.

Synthesizing this acyclic motif with high diastereo- and enantiocontrol is challenging due to the conformational flexibility of the carbon chain. This Application Note details a robust, scalable route utilizing Brown’s Asymmetric Crotylation to establish the contiguous stereocenters (4R, 5S) with >95% diastereomeric excess (de) and >90% enantiomeric excess (ee), followed by catalytic hydrogenation.[1]

Retrosynthetic Analysis & Strategy

To access the (4R, 5S) anti-aldol motif, we employ a reagent-controlled approach. The key disconnection cuts the C4–C5 bond, tracing back to Hexanal and an (E)-Crotylborane reagent.

-

Stereochemical Rationale:

-

Diastereocontrol (Anti): Achieved by using (E)-crotylborane .[2] In the Zimmerman-Traxler transition state, the (E)-geometry of the crotyl group forces the methyl group into an equatorial position, favoring the anti product.[1]

-

Enantiocontrol (4R, 5S): Achieved by the chiral auxiliary on boron.[1] The (-)-Ipc (isopinocampheyl) ligand directs the addition to the Si-face of the aldehyde, setting the C5 alcohol configuration to (S).[1] Consequently, the anti relationship dictates the C4 methyl configuration as (R).[1]

-

Pathway Visualization

Experimental Protocols

Reagent Preparation: B-(E)-Crotyldiisopinocampheylborane

The success of this protocol hinges on the in situ generation of the (E)-crotylborane. Commercial "crotylboronates" often lack the isomeric purity required for high anti selectivity. We utilize the "Schlosser Base" method to generate (E)-crotylpotassium from trans-2-butene.

Reagents Table:

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Parameter |

| trans-2-Butene | 1.2 | Nucleophile Precursor | Condensed gas; maintain <-78°C |

| KOt-Bu | 1.2 | Base Component | Must be sublimed/anhydrous |

| n-BuLi | 1.2 | Base Component | Titrate before use |

| (-)-Ipc₂BOMe | 1.0 | Chiral Auxiliary | High optical purity required |

| BF₃·OEt₂ | 1.3 | Lewis Acid | Freshly distilled |

| THF (Anhydrous) | Solvent | Medium | Na/Benzophenone distilled |

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a dry ice/acetone bath.

-

Base Formation: Charge flask with KOt-Bu (1.2 equiv) and THF. Cool to -78°C. Add trans-2-butene (condensed via cannula, 1.2 equiv). Add n-BuLi (1.2 equiv) dropwise over 20 mins. The solution will turn yellow/orange.

-

Borination: Stir for 30 mins at -78°C. Add a solution of (-)-Ipc₂BOMe (1.0 equiv) in THF dropwise. Stir for 30 mins.

-

Activation: Add BF₃·OEt₂ (1.3 equiv) dropwise.[1] This sequesters the methoxide, generating the reactive borane species.[1]

-

Caution: Exothermic.[1] Maintain T < -70°C to prevent isomerization.

-

Asymmetric Crotylation Step

Reaction: Hexanal + B-(E)-Crotyl-(-)-Ipc₂B

Protocol:

-

Addition: To the mixture from Step 3.1 (kept at -78°C), add Hexanal (0.9 equiv relative to borane) dropwise over 15 minutes.

-

Incubation: Stir at -78°C for 4 hours. Do not warm up; stereoselectivity degrades at higher temperatures.[1]

-

Workup (Oxidative):

-

Purification:

Validation Criteria:

-

Yield: Expect 70–80%.

-

Stereochemistry: The coupling constant

in ¹H NMR should be small (< 5 Hz) for anti isomers, though this is less reliable in acyclic systems than cyclic ones.[1] -

Mosher Ester Analysis: Derivatize a small aliquot with (R)- and (S)-MTPA-Cl to confirm >90% ee.

Hydrogenation to (4R, 5S)-4-methyl-5-decanol

This step saturates the terminal alkene without affecting the stereocenters.

Protocol:

-

Dissolve the homoallylic alcohol in MeOH (0.1 M concentration).

-

Add 10 wt% Pd/C (5 mol%).

-

Stir under H₂ (1 atm, balloon) for 4 hours at Room Temperature.

-

Filter through a Celite pad to remove Pd/C.[1]

-

Concentrate to yield the target (4R, 5S)-4-methyl-5-decanol .

Mechanism & Stereochemical Model

The high selectivity is rationalized by the Zimmerman-Traxler Transition State .

-

Anti-Selectivity: The (E)-crotylborane arranges such that the methyl group occupies the pseudo-equatorial position in the 6-membered chair-like transition state to minimize 1,3-diaxial interactions.

-

Face Selectivity: The (-)-Ipc₂ groups create a "chiral pocket." For (-)-Ipc₂B-allyl species, the steric bulk of the pinanyl ligands blocks the Re-face of the aldehyde, forcing attack on the Si-face.

Pathway Diagram

[3]

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity (Syn/Anti mix) | Isomerization of crotyl species | Ensure T < -70°C during BF₃ addition. Use high-purity trans-2-butene. |

| Low Enantiomeric Excess | Optical impurity of (-)-Ipc₂BOMe | Recrystallize (-)-Ipc₂BOMe from MeOH/Et₂O before use. |

| Low Yield | Incomplete borane formation | Ensure KOt-Bu is anhydrous (sublime if necessary). |

| Boron Impurities in Product | Incomplete oxidation | Increase reflux time during NaOH/H₂O₂ workup to 2 hours.[1] |

References

-

Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes.[1][2] 7. Diastereoselective and enantioselective synthesis of erythro- and threo-3-methyl-4-hexanol-3-d. Journal of the American Chemical Society, 108(19), 5919–5923.[1] Link[1]

-